molecular formula C8H9NO2 B116551 1,4-Benzodioxan-6-amine CAS No. 22013-33-8

1,4-Benzodioxan-6-amine

Cat. No. B116551
M. Wt: 151.16 g/mol
InChI Key: BZKOZYWGZKRTIB-UHFFFAOYSA-N
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Patent
US08541415B2

Procedure details

A solution of 4-Chloro-N-(3-chloro-quinoxalin-2-yl)-benzenesulfonamide (354 mg, 1 mmol) in xylenes (20 mL) was treated with 6-amino-1,4-benzodioxane (2 mmol, 246 μL), and the reaction mixture was refluxed under N2 for 5 h. Removal of the solvent in vacuo gave the desired product which was further purified by column chromatography (hexanes/EtOAc 9:1) to give yellow crystals. MP=257-258° C., Yield 61%, TLC-Rf=0.3 (hexanes/EtOAc 3:1), HPLC/MS: [M+H]+ m/z 469. 1H NMR (CDCl3, 600 MHz): δ 4.31 (m, 2H), 6.88 (d, J=9.0 Hz, 1H), 7.15 (dd, J=9.0 Hz, 2.4 Hz, 1H), 7.29 (dd, J=1.2 Hz, 1H), 7.36 (td, J=7.8 Hz, 1.2 Hz, 1H), 7.42 (td, J=7.8 Hz, 1.2 Hz, 1H), 7.53 (d, J=9 Hz, 2H), 7.70 (m, 2H), 7.98 (d, J=8.4 Hz, 2H), 8.19 (br.s, 1H), 11.88 (br.s, 1H). 13C NMR (CDCl3, 150 MHz): δ 64.34, 64.53, 109.36, 113.54, 116.18, 117.28, 124.16, 125.87, 126.60, 126.81, 127.89, 129.38, 131.99, 134.18, 139.41, 140.14, 140.28, 141.24, 143.43, 144.08. HRMS: Calcd. for C22H18ClN4O4S [M+H]+ m/z 469.0732, Observed 469.0704.
Quantity
354 mg
Type
reactant
Reaction Step One
Quantity
246 μL
Type
reactant
Reaction Step One
[Compound]
Name
xylenes
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
61%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([NH:11][C:12]2[C:21](Cl)=[N:20][C:19]3[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=3)[N:13]=2)(=[O:10])=[O:9])=[CH:4][CH:3]=1.[NH2:23][C:24]1[CH:33]=[CH:32][C:27]2[O:28][CH2:29][CH2:30][O:31][C:26]=2[CH:25]=1>>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([NH:11][C:12]2[C:21]([NH:23][C:24]3[CH:33]=[CH:32][C:27]4[O:28][CH2:29][CH2:30][O:31][C:26]=4[CH:25]=3)=[N:20][C:19]3[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=3)[N:13]=2)(=[O:10])=[O:9])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
354 mg
Type
reactant
Smiles
ClC1=CC=C(C=C1)S(=O)(=O)NC1=NC2=CC=CC=C2N=C1Cl
Name
Quantity
246 μL
Type
reactant
Smiles
NC1=CC2=C(OCCO2)C=C1
Name
xylenes
Quantity
20 mL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed under N2 for 5 h
Duration
5 h
CUSTOM
Type
CUSTOM
Details
Removal of the solvent in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)S(=O)(=O)NC1=NC2=CC=CC=C2N=C1NC1=CC2=C(OCCO2)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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